

Application Notes and Protocols for the Synthesis of 4-Acetamidobenzaldehyde

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Compound of Interest

Compound Name: 4-Acetamidobenzaldehyde

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Abstract

This document provides a comprehensive guide to the synthesis of **4-Acetamidobenzaldehyde** from p-aminobenzaldehyde via an acetylation reaction. Included are detailed experimental protocols, a summary of key quantitative data, and a visual representation of the experimental workflow. This synthesis is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the preparation of various pharmaceuticals and other fine chemicals.^[1] The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

4-Acetamidobenzaldehyde, also known as N-(4-formylphenyl)acetamide, is a bifunctional organic compound containing both an aldehyde and an amide group.^[1] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The aldehyde functionality can undergo a variety of transformations, such as reductive amination, Wittig reactions, and condensations, while the acetamido group can influence the compound's solubility, electronic properties, and biological activity. The synthesis from p-aminobenzaldehyde is a straightforward and efficient acetylation of the primary amine, typically achieved using acetic anhydride.

Data Presentation

A summary of the physical and chemical properties of the starting material and the final product is provided below for easy reference and comparison.

Property	p-Aminobenzaldehyde (Starting Material)	4-Acetamidobenzaldehyde (Product)
Molecular Formula	C ₇ H ₇ NO	C ₉ H ₉ NO ₂ [1]
Molecular Weight	121.14 g/mol	163.17 g/mol [2]
Appearance	Yellow to orange-brown crystalline powder	White to light yellow crystalline powder[1][3]
Melting Point	70-73 °C	154-158 °C[3]
Solubility	Sparingly soluble in cold water, soluble in hot water, ethanol, and ether	Limited solubility in water, soluble in ethanol and acetone[1]
¹ H NMR (CDCl ₃ , 400 MHz)	-	δ 9.97 (s, 1H), 7.90 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 2.24 (s, 3H)
¹³ C NMR (CDCl ₃ , 101 MHz)	-	δ 191.1, 168.6, 144.9, 131.7, 130.2, 119.0, 24.8
IR (KBr, cm ⁻¹)	-	~3300 (N-H), ~1680 (C=O, amide), ~1665 (C=O, aldehyde), ~1590 (C=C)[4]

Experimental Protocols

Synthesis of 4-Acetamidobenzaldehyde

This protocol details the acetylation of p-aminobenzaldehyde using acetic anhydride.

Materials:

- p-Aminobenzaldehyde

- Acetic anhydride
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Beakers
- Graduated cylinders
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of p-aminobenzaldehyde.
- **Addition of Acetylating Agent:** To the flask, add 20 mL of acetic anhydride.
- **Reaction Conditions:** Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Maintain a gentle reflux for 30 minutes. The solution will become homogeneous.
- **Workup:** After 30 minutes, remove the flask from the heat and allow it to cool to room temperature. Slowly and carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water while stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.

- Isolation of Crude Product: Stir the resulting suspension for 15 minutes to ensure complete precipitation. Collect the crude **4-Acetamidobenzaldehyde** by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with two 25 mL portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

Purification by Recrystallization

This protocol describes the purification of the crude **4-Acetamidobenzaldehyde**.

Materials:

- Crude **4-Acetamidobenzaldehyde**
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

- Dissolution: Transfer the crude **4-Acetamidobenzaldehyde** to a 250 mL Erlenmeyer flask. Add approximately 100 mL of deionized water.
- Heating: Heat the suspension to boiling on a hot plate with stirring. Add small portions of hot deionized water until all the solid dissolves. Avoid adding a large excess of water.
- Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

- Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
- Drying: Wash the crystals with a small amount of ice-cold deionized water and then dry them in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of **4-Acetamidobenzaldehyde**.



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Caption: Workflow for the synthesis of **4-Acetamidobenzaldehyde**.

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